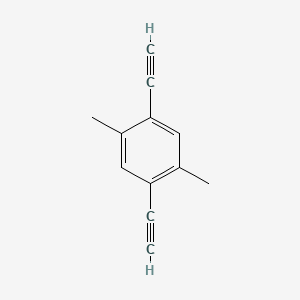

1,4-Diethynyl-2,5-dimethylbenzene

Vue d'ensemble

Description

1,4-Diethynyl-2,5-dimethylbenzene is a derivative of benzene where two acetylene groups are substituted at the 1 and 4 positions, and two methyl groups are at the 2 and 5 positions. This compound serves as a monomer for various polymerization reactions and is a key component in the synthesis of conductive polymers and bimetallic complexes with potential electronic applications .

Synthesis Analysis

The synthesis of 1,4-diethynylbenzene derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a stepwise process starting from dibromobenzene derivatives . The synthesis of related compounds, such as 1,4-diethynyl-2,5-bis-nonyloxy-benzene, follows a similar pathway, indicating the versatility and reliability of this synthetic approach for producing diethynylbenzene derivatives with various substituents .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of diethynylbenzene derivatives, revealing unique monomer packings that influence their solid-state polymerization behavior . The molecular structure of these compounds is crucial for their reactivity and the properties of the resulting polymers, as seen in the case of poly(1,4-diethynyl-2,5-dibutoxybenzene), which exhibits a polydiyne structure .

Chemical Reactions Analysis

This compound can undergo various coupling reactions, including oxidative coupling polymerization, which leads to polymers with high molecular weight and specific structural features such as polydiyne chains . The solid-state polymerization of diethynylbenzene derivatives is highly dependent on their crystal structures, as demonstrated by the different polymer yields observed upon gamma irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethynylbenzene derivatives are influenced by their molecular structure and substituents. For instance, the introduction of alkoxy groups can affect the packing and intermolecular interactions in the solid state, as seen in the case of 2,5-dialkoxy-1,4-diethynylbenzene derivatives . The electrical properties, such as conductivity and photoconductivity, are also determined by the nature of the repeating units in the polymer chain . Additionally, the optical properties, including UV absorption and polarization spectroscopy, provide insights into the electronic structure and transition moment directions, which are essential for understanding the potential applications of these materials in electronic devices .

Applications De Recherche Scientifique

Spin State Investigation in 1,4-Dehydrobenzenes

Research by Lockhart and Bergman (1981) explored the spin state(s) of 1,4-dehydrobenzenes, including those derived from diethynyl olefins like 1,4-Diethynyl-2,5-dimethylbenzene. They utilized methods such as spin correlation effect and VPC-MS analysis to conclude that products from 1,4-dehydrobenzenes at elevated temperatures arise predominantly from the singlet state of the biradical (Lockhart & Bergman, 1981).

Surface Chemistry with Silver Adatoms

Liu et al. (2016) demonstrated the stabilization of silver adatoms using this compound on Ag(111) surfaces. This study highlighted the ability of the compound to create ordered two-dimensional arrays of silver adatoms, a finding significant for materials science and nanotechnology (Liu et al., 2016).

On-surface Polymerization

Eichhorn, Heckl, and Lackinger (2013) investigated the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces. Their findings are relevant to the fields of surface chemistry and material science, particularly for the fabrication of covalent networks and nanostructures (Eichhorn et al., 2013).

Radiation-Induced Polymerization

Hagihara et al. (1986) studied the radiation-induced polymerization of crystalline diethynylbenzene derivatives, including 1,4-diethynylbenzene. Their work contributes to the understanding of the solid-state polymerization process influenced by crystal structures (Hagihara et al., 1986).

Synthesis of Star Polymers

Minaki, Kanki, and Masuda (2003) utilized this compound in the synthesis of star polymers, a technique important in polymer chemistry for creating materials with specific properties (Minaki et al., 2003).

Propriétés

IUPAC Name |

1,4-diethynyl-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELAPHCQGFQIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)